molecular formula C7H8N2S2 B14705544 Hydrazinecarbodithioic acid, 2-phenyl- CAS No. 14353-52-7

Hydrazinecarbodithioic acid, 2-phenyl-

Cat. No.: B14705544
CAS No.: 14353-52-7
M. Wt: 184.3 g/mol
InChI Key: AHXKSXLKMOANIS-UHFFFAOYSA-N
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Description

Hydrazinecarbodithioic acid, 2-phenyl- is an organic compound with the molecular formula C8H10N2S2 It is a derivative of hydrazinecarbodithioic acid, where a phenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbodithioic acid, 2-phenyl- can be synthesized through a multi-step process involving the reaction of hydrazine with carbon disulfide and subsequent reactions with other reagents. One common method involves the following steps:

    Reaction with Carbon Disulfide: Hydrazine is reacted with carbon disulfide to form hydrazinecarbodithioic acid.

    Phenylation: The hydrazinecarbodithioic acid is then reacted with a phenylating agent, such as phenyl chloride, under controlled conditions to introduce the phenyl group.

Industrial Production Methods

Industrial production of hydrazinecarbodithioic acid, 2-phenyl- typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbodithioic acid, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarbodithioic acid, 2-phenyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of hydrazinecarbodithioic acid, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It may also interact with enzymes and proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbodithioic acid, methyl ester
  • S-benzyldithiocarbazate
  • 3-Phenyldithiocarbazic acid methyl ester

Uniqueness

Hydrazinecarbodithioic acid, 2-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

14353-52-7

Molecular Formula

C7H8N2S2

Molecular Weight

184.3 g/mol

IUPAC Name

anilinocarbamodithioic acid

InChI

InChI=1S/C7H8N2S2/c10-7(11)9-8-6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11)

InChI Key

AHXKSXLKMOANIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)S

Origin of Product

United States

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